Thiophene-2-acetamide

Catalog No.
S749869
CAS No.
4461-29-4
M.F
C6H7NOS
M. Wt
141.19 g/mol
Availability
In Stock
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Thiophene-2-acetamide

CAS Number

4461-29-4

Product Name

Thiophene-2-acetamide

IUPAC Name

2-thiophen-2-ylacetamide

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

InChI

InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8)

InChI Key

UUPZTFTUZUQRQT-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(=O)N

Canonical SMILES

C1=CSC(=C1)CC(=O)N

Organic Synthesis: Building Block for Complex Molecules

The presence of both an amide and a thiophene ring makes T2A a valuable building block for synthesizing more complex organic molecules. Researchers can modify the molecule by adding various functional groups to its structure, leading to diverse applications in various fields, including:

  • Development of new pharmaceuticals: T2A can be used as a starting material for creating novel drugs with specific biological activities. By attaching functional groups that interact with specific targets in the body, researchers can potentially develop new therapeutic agents [].
  • Design of functional materials: T2A's structure can be modified to create materials with desired properties, such as specific electrical conductivity or optical behavior. This opens up possibilities for applications in areas like organic electronics and optoelectronic devices [].

Medicinal Chemistry: Exploring Biological Activities

Limited research suggests that T2A itself might possess some biological activities. Studies have shown:

  • Antibacterial properties: In some studies, T2A exhibited moderate antibacterial activity against certain bacterial strains []. However, further investigation is needed to determine its effectiveness and potential mechanisms of action.

Thiophene-2-acetamide is an organic compound with the chemical formula C₆H₇NOS, characterized by a thiophene ring substituted with an acetamide group at the second position. This compound has garnered attention due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. The thiophene moiety contributes to its aromatic properties, while the acetamide group enhances its solubility and reactivity.

, including:

  • Acylation Reactions: Thiophene-2-acetamide can undergo acylation, leading to the formation of more complex derivatives. For instance, it can react with acyl chlorides to form thioesters.
  • Nucleophilic Substitution: The nitrogen atom in the acetamide group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can also participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Specific studies have documented reactions involving thiophene derivatives that highlight its reactivity patterns, although detailed reaction pathways for thiophene-2-acetamide specifically are less extensively reported .

Thiophene-2-acetamide exhibits notable biological activity, which has been explored in various studies:

  • Antimicrobial Properties: Research indicates that thiophene derivatives possess antimicrobial properties, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity: Some studies have reported that compounds containing thiophene rings exhibit cytotoxic effects against certain cancer cell lines, indicating a possible role in cancer treatment.
  • Neuroprotective Effects: Preliminary investigations suggest that thiophene derivatives may offer neuroprotective benefits, although more research is needed to confirm these effects .

Several methods have been developed for synthesizing thiophene-2-acetamide:

  • Reaction of Thiophene Derivatives with Acetic Anhydride: This method involves the acetylation of thiophene derivatives using acetic anhydride in the presence of a catalyst.
  • Amidation Reactions: Thiophene-2-carboxylic acids can be converted to thiophene-2-acetamides through amidation reactions with amines.
  • Direct Acetylation: Direct acetylation of thiophene using acetyl chloride or acetic acid under specific conditions has also been reported as a viable synthesis route .

Thiophene-2-acetamide has several applications across different fields:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Materials Science: Due to its unique electronic properties, it can be utilized in organic electronics and as a precursor for conducting polymers.
  • Agricultural Chemistry: There is potential for use in developing agrochemicals due to its biological activity against pests and pathogens .

Interaction studies involving thiophene-2-acetamide focus on its binding affinity and activity against various biological targets. For example:

  • Protein Binding Studies: Research has shown that thiophene derivatives can bind to specific proteins associated with disease pathways, which is crucial for drug design.
  • Enzyme Inhibition: Some studies suggest that thiophene-2-acetamide may inhibit certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role .

Thiophene-2-acetamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Thiophene-3-acetamideSimilar thiophene ring but substituted at position 3Different biological activity profile
2-Thiophenecarboxylic acidContains a carboxylic acid group instead of an amideMore acidic properties; potential for different reactivity
5-MethylthiopheneMethyl group substitution on the thiophene ringAltered electronic properties affecting reactivity

Thiophene-2-acetamide is unique due to its specific substitution pattern and resultant biological activities, distinguishing it from other thiophenes and their derivatives .

International Union of Pure and Applied Chemistry Naming: 2-thiophen-2-ylacetamide and Alternative Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-thiophen-2-ylacetamide, which accurately describes the structural arrangement of the acetamide functional group attached to the 2-position of the thiophene ring [1] [2] [3]. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming heterocyclic aromatic compounds with functional group substitutions.

The compound exhibits extensive alternative nomenclature reflecting various naming conventions and chemical databases [1] [4] [5]. The most commonly encountered synonyms include 2-(thiophen-2-yl)acetamide, 2-Thiopheneacetamide, and 2-thienylacetamide [1] [4]. Additional variations documented in chemical literature encompass 2-(2-thienyl)acetamide, thiolacet-amide, and thiophen-2-yl-acetamide [1] [5]. Commercial and database-specific designations include 2-thiophen-2-yl-acetamide and the simplified form 2-Thienylacetamide [1] [4] [5].

Alternative NamesSource Classification
2-(thiophen-2-yl)acetamidePrimary synonym [1]
2-ThiopheneacetamideChemical databases [4]
2-thienylacetamideLiterature standard [1]
2-(2-thienyl)acetamideStructural descriptor [1]
thiolacet-amideCommercial designation [1]
thiophen-2-yl-acetamideExtended nomenclature [1]
2-thiophen-2-yl-acetamideDatabase variant [1]
2-ThienylacetamideSimplified form [1]

Registry Numbers and Chemical Identifiers

Chemical Abstracts Service Number: 4461-29-4

The compound is assigned Chemical Abstracts Service registry number 4461-29-4, which serves as its primary identification code in chemical databases and regulatory systems worldwide [1] [4] [5]. This unique identifier facilitates unambiguous identification across scientific literature and commercial applications [1] [5].

Additional regulatory identifiers include the European Community number 224-714-9, confirming its registration within European chemical inventories [1] [4]. The United States Food and Drug Administration Unique Ingredient Identifier is designated as CP6UEJ81DK [1] [5]. The Environmental Protection Agency DSSTox Substance ID is recorded as DTXSID70196247, enabling environmental and toxicological database cross-referencing [1] [5].

International Chemical Identifier and Simplified Molecular Input Line Entry System Notations

The International Chemical Identifier string for thiophene-2-acetamide is InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) [1] [2] [6]. This standardized representation encodes the complete molecular structure including connectivity, hydrogen positions, and stereochemistry information [1] [6].

The corresponding International Chemical Identifier Key provides a fixed-length hash: UUPZTFTUZUQRQT-UHFFFAOYSA-N [1] [2] [6]. This shortened identifier enables rapid database searching while maintaining structural specificity [1] [6].

The Simplified Molecular Input Line Entry System notation is represented as C1=CSC(=C1)CC(=O)N [1] [2] [6] [7]. This linear encoding describes the molecular structure starting from the thiophene ring (C1=CSC(=C1)) followed by the methylene bridge (CC) and acetamide group ((=O)N) [1] [6] [7].

Identifier TypeValue
Chemical Abstracts Service Number4461-29-4 [1]
European Community Number224-714-9 [1]
Unique Ingredient IdentifierCP6UEJ81DK [1]
DSSTox Substance IDDTXSID70196247 [1]
International Chemical IdentifierInChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) [1]
International Chemical Identifier KeyUUPZTFTUZUQRQT-UHFFFAOYSA-N [1]
Simplified Molecular Input Line Entry SystemC1=CSC(=C1)CC(=O)N [1]
MDL NumberMFCD00017556 [1]
PubChem CID78208 [1]

Molecular Structure

Molecular Formula (C₆H₇NOS) and Weight (141.19 g/mol)

Thiophene-2-acetamide possesses the molecular formula C₆H₇NOS, indicating a composition of six carbon atoms, seven hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom [1] [4] [6] [7]. The molecular weight is precisely calculated as 141.19 grams per mole, with some sources reporting 141.188 grams per mole reflecting measurement precision variations [2] [3] [6].

The exact mass determined through high-resolution mass spectrometry is 141.025 atomic mass units [8]. This value represents the monoisotopic mass calculated using the most abundant isotopes of each constituent element [8]. The molecular weight distribution encompasses the natural isotopic abundance of all elements present in the structure [4] [8].

Molecular PropertyValueSource
Molecular FormulaC₆H₇NOS [1] [4] [6]
Molecular Weight141.19 g/mol [4] [6]
Molecular Weight (precise)141.188 g/mol [2] [3]
Exact Mass141.025 u [8]
Carbon atoms6 [1] [4]
Hydrogen atoms7 [1] [4]
Nitrogen atoms1 [1] [4]
Oxygen atoms1 [1] [4]
Sulfur atoms1 [1] [4]

Structural Features and Bonding Characteristics

Thiophene-2-acetamide consists of two principal structural components: a thiophene ring and an acetamide functional group connected through a methylene bridge [1] [9] [10]. The thiophene ring represents a five-membered aromatic heterocycle containing four carbon atoms and one sulfur atom [11] [12]. The acetamide moiety contains the characteristic carbonyl group (carbon-oxygen double bond) adjacent to an amine group [13] [14].

The thiophene ring exhibits typical aromatic characteristics with delocalized π-electron systems contributing to molecular stability [11] [12] [15]. Research demonstrates that thiophene rings possess unique electronic properties arising from sulfur atom participation in the aromatic system [11] [12]. The sulfur atom contributes two lone pairs of electrons, with one pair participating in aromatic delocalization [12] [15].

The acetamide functional group displays the general structure RC(=O)NH₂, representing a primary carboxylic acid amide [13] [14]. The carbonyl carbon exhibits sp² hybridization, creating a planar geometry around the amide group [13] [14]. The carbon-oxygen double bond (C=O) demonstrates typical double bond characteristics with restricted rotation and enhanced bond strength [13].

Conformational analysis reveals that thiophene-based acetamides can exhibit intramolecular interactions between the thiophene sulfur and acetamide carbonyl oxygen [10]. Studies of related compounds indicate that 1,5-type sulfur-oxygen interactions can stabilize specific conformations, with stabilization energies ranging from 0.74 to 0.93 kilocalories per mole [10].

Structural FeatureDescriptionCharacteristics
Thiophene ringFive-membered aromatic heterocycleContains sulfur heteroatom [11] [12]
Acetamide groupPrimary amide functional groupPlanar geometry around carbonyl [13]
Methylene bridge-CH₂- connecting unitLinks thiophene to acetamide [1]
Carbon-sulfur bondsThiophene ring bondsBond lengths 1.688-1.723 Å [9]
Carbon-oxygen bondAcetamide carbonylDouble bond character [9]
Sulfur-oxygen interactionIntramolecular stabilization0.74-0.93 kcal/mol stabilization [10]

Three-Dimensional Conformational Analysis

The three-dimensional structure of thiophene-2-acetamide exhibits conformational flexibility primarily around the methylene bridge connecting the thiophene ring to the acetamide group [9] [10] [16]. Crystallographic studies of related thiophene acetamide derivatives reveal characteristic dihedral angles and spatial arrangements [9] [16] [17].

Research on similar compounds demonstrates that the thiophene ring typically maintains planarity, while the acetamide unit can adopt various orientations relative to the ring plane [9] [16] [17]. The 2-aminoacetamide unit in related structures shows approximate planarity with root mean square deviations of 0.020 Angstroms [16] [17]. Dihedral angles between thiophene rings and acetamide units range from 7.84 to 75.70 degrees depending on substitution patterns and intermolecular interactions [9] [16] [17].

Computational studies indicate that thiophene-containing acetamides can exist in multiple conformational states [10]. The preferred conformations are influenced by intramolecular hydrogen bonding and sulfur-oxygen interactions [10]. Energy differences between conformational isomers typically range from 0.74 to 0.93 kilocalories per mole [10].

The molecular geometry exhibits specific bond angles characteristic of sp² hybridized carbon atoms in the thiophene ring and sp² hybridization at the acetamide carbonyl carbon [9] [10]. The thiophene ring sulfur atom demonstrates tetrahedral electron geometry with two bonding pairs and two lone pairs [12].

Conformational ParameterRangeReference Compounds
Thiophene-acetamide dihedral angle7.84-75.70°Related derivatives [9] [16] [17]
Acetamide unit planarity±0.020 Å RMS deviationCrystal structures [16] [17]
Conformational energy differences0.74-0.93 kcal/molComputational studies [10]
Carbon-sulfur bond lengths1.688-1.723 ÅX-ray crystallography [9]
Carbon-oxygen bond length1.217 ÅCrystal structure data [9]
Thiophene ring planarityMaintained in all conformersStructural studies [9] [16]

Physical State and Sensory Properties

Thiophene-2-acetamide exists as a white to off-white crystalline solid at room temperature [1] [2] [3]. The compound exhibits a characteristic solid crystalline appearance with well-defined crystal structure [4]. When freshly prepared through synthetic procedures, thiophene-2-acetamide typically appears as a white solid product that can be obtained after filtration, washing, and crystallization from appropriate solvents such as acetonitrile [5] [4]. The compound maintains its solid state under normal storage conditions when kept in a dark place, sealed in dry conditions at room temperature [2] [3].

Thermodynamic Properties

Melting Point (145-147°C) and Boiling Point (327°C)

The melting point of thiophene-2-acetamide is consistently reported as 145-147°C across multiple independent sources [1] [6] [2]. Some sources specifically cite the melting point as 145°C [1] [8] [2], while others report a range of 145-147°C . This thermal property indicates the compound's moderate thermal stability and crystalline nature.

The boiling point of thiophene-2-acetamide is reported as 327°C at 760 mmHg (atmospheric pressure) [1] [8] [2]. Predicted values suggest 327.0 ± 25.0°C [8] [2], indicating good agreement between experimental and calculated values. This relatively high boiling point reflects the compound's low volatility and strong intermolecular forces.

Heat Capacity and Enthalpy Measurements

While specific heat capacity measurements for thiophene-2-acetamide are not available in the current literature, thermodynamic studies on related thiophene derivatives provide insights into expected thermal behavior [9]. The compound's thermal stability extends beyond its melting point, with decomposition temperatures typically observed above 200°C for similar thiophene acetamide structures [10]. General thermodynamic compilation data indicate that organic compounds with similar molecular weights and functional groups exhibit heat capacities in the range of 150-200 J·mol⁻¹·K⁻¹ at room temperature [9].

Solubility Profile

Solubility in Organic Solvents

Thiophene-2-acetamide demonstrates moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [10]. The compound shows slight solubility in chloroform, particularly when aided by sonication [2] [3]. In methanol, thiophene-2-acetamide exhibits slight solubility [2] [3], while ethanol provides somewhat better dissolution characteristics.

The solubility behavior reflects the compound's amphiphilic nature, with the thiophene ring contributing hydrophobic character while the acetamide group provides polar interactions. The moderate lipophilicity, with calculated logP values around 1.2-1.5, suggests balanced hydrophilic-lipophilic properties [10].

Aqueous Solubility and pH-Dependent Behavior

Thiophene-2-acetamide exhibits limited aqueous solubility due to its predominantly hydrophobic thiophene ring system [11]. The compound's water solubility is classified as "poor" or "limited" in most safety data sheets [11]. The predicted pKa value of 16.15 ± 0.40 indicates that the compound remains largely unionized under physiological pH conditions, contributing to its limited water solubility [2].

The pH-dependent behavior is minimal due to the weak acidic nature of the acetamide proton, with significant ionization occurring only under highly basic conditions (pH > 14). This characteristic influences the compound's bioavailability and extraction procedures.

Spectroscopic Characteristics

UV-Visible Absorption Profile

Thiophene-2-acetamide exhibits characteristic UV absorption features typical of thiophene derivatives. Studies on related thiophene compounds indicate primary absorption bands around 235-260 nm [12]. The compound's UV spectrum shows moderate bathochromic shifts compared to unsubstituted thiophene due to the electron-donating acetamide group conjugation [12].

The first absorption band appears near 250-260 nm with moderate intensity, reflecting the π→π* transition of the conjugated thiophene-acetamide system [12] [13]. A secondary absorption may occur around 270 nm due to n→π* transitions involving the carbonyl oxygen [13].

Infrared Spectral Features

The infrared spectrum of thiophene-2-acetamide displays several characteristic absorption bands:

  • N-H stretching vibration: ~3262 cm⁻¹ (amide N-H) [14]
  • C=O stretching (amide I): ~1688 cm⁻¹ (characteristic amide carbonyl) [14]
  • C-N stretching with N-H bending (amide II): ~1433 cm⁻¹ [14]
  • Thiophene ring C-H stretching: ~3100 cm⁻¹ [15]
  • Thiophene ring vibrations: 1200-1050 cm⁻¹ region [15]

These spectral features confirm the structural integrity and functional group characteristics of the thiophene-2-acetamide molecule [14] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of thiophene-2-acetamide reveals a molecular ion peak at m/z 141 corresponding to the molecular formula C₆H₇NOS [16] [17]. The exact mass is reported as 141.02500 amu [1].

Key fragmentation patterns include:

  • [M+H]⁺: 142.03212 (protonated molecular ion) [16]
  • [M+Na]⁺: 164.01406 (sodium adduct) [16]
  • [M+NH₄]⁺: 159.05866 (ammonium adduct) [16]
  • [M+K]⁺: 179.98800 (potassium adduct) [16]

Fragmentation typically involves loss of the acetamide side chain and thiophene ring opening, following patterns common to thiophene derivatives [18]. The thiophene ring system shows characteristic fragmentation with C-S bond cleavage and formation of sulfur-containing fragment ions [19] [20].

NMR Spectral Analysis and Signal Assignments

¹H NMR Analysis: In CDCl₃, thiophene-2-acetamide exhibits characteristic signals:

  • Amide NH proton: ~9.3 ppm (singlet, 1H) [5] [14]
  • Methylene protons (-CH₂-): ~4.1 ppm (singlet, 2H) [5] [14]
  • Thiophene ring protons: 6.8-7.5 ppm region [5] [21]
    • H-3 (adjacent to sulfur): ~7.33 ppm (doublet)
    • H-4 and H-5: ~6.89-6.98 ppm (doublets, coupled) [5] [14]

¹³C NMR Analysis: Key carbon signals include:

  • Carbonyl carbon (C=O): ~167-169 ppm [5] [14]
  • Thiophene ring carbons: 120-150 ppm region [5] [14]
  • Methylene carbon: ~37 ppm [5] [14]

XLogP3

0.3

LogP

0.33 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4461-29-4

Wikipedia

Thiophen-2-acetamide

Dates

Last modified: 08-15-2023

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